3'-(iso-Butylthio)-2,2,2-trifluoroacetophenone

Description

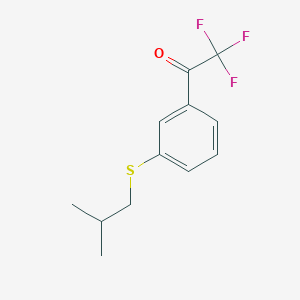

3'-(iso-Butylthio)-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone derivative characterized by a trifluoromethyl group at the carbonyl carbon and an iso-butylthio (-S-iBu) substituent at the 3' position of the phenyl ring. This compound is structurally related to acetophenone but modified to enhance steric bulk and electronic effects, which influence its reactivity and applications in organic synthesis, catalysis, and medicinal chemistry.

Properties

IUPAC Name |

2,2,2-trifluoro-1-[3-(2-methylpropylsulfanyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3OS/c1-8(2)7-17-10-5-3-4-9(6-10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDVGRJOFTNIKSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group and the iso-butylthio group onto the acetophenone core. One common method involves the reaction of 3’-bromo-2,2,2-trifluoroacetophenone with iso-butylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the iso-butylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-(iso-Butylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iso-butylthio group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. The acetophenone core can participate in various chemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Electronic and Steric Effects

The trifluoromethyl group at the carbonyl position imparts strong electron-withdrawing properties, polarizing the carbonyl group and enhancing electrophilicity. The iso-butylthio substituent introduces steric bulk and moderate electron donation via sulfur’s lone pairs. Below is a comparison with key analogues:

Biological Activity

3'-(iso-Butylthio)-2,2,2-trifluoroacetophenone is an organic compound notable for its unique chemical structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoroacetophenone moiety with an iso-butylthio group at the 3' position. Its structural formula can be represented as follows:

The trifluoromethyl group enhances its electronic properties, making it suitable for various applications in medicinal chemistry and biochemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research has shown that this compound can inhibit the growth of certain bacterial strains, suggesting a potential role in developing antimicrobial agents.

Anti-Inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It is believed to modulate inflammatory pathways by interacting with specific receptors or enzymes involved in the inflammatory response.

The proposed mechanism of action involves:

- Binding Affinity : The compound's unique structure allows it to bind effectively to various molecular targets, including enzymes and receptors.

- Enzyme Modulation : It may influence enzyme activity, potentially leading to altered metabolic pathways associated with inflammation and infection.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-n-Butoxy-3'-methylacetophenone | Similar acetophenone structure | Different positional isomerism affecting properties |

| 4'-n-Butoxyacetophenone | Lacks methyl group at the 4' position | Simpler structure with different reactivity |

| 3'-n-Butoxyacetophenone | Lacks methyl group at the 3' position | Variations in substitution patterns |

The presence of both trifluoromethyl and iso-butylthio groups in this compound contributes to its distinct chemical and biological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations as low as 50 µg/mL. The most significant effects were observed against Gram-positive bacteria.

- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential use in treating inflammatory diseases.

Future Directions

Research on this compound is ongoing. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways through which this compound exerts its biological effects.

- Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections and inflammatory conditions.

- Safety and Toxicology : Assessing the safety profile and potential toxicological effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.